molecular formula C11H13NO9S2 B12531488 N-{[2-(4-Sulfobenzene-1-sulfonyl)ethoxy]carbonyl}glycine CAS No. 821791-98-4

N-{[2-(4-Sulfobenzene-1-sulfonyl)ethoxy]carbonyl}glycine

Cat. No.: B12531488
CAS No.: 821791-98-4
M. Wt: 367.4 g/mol
InChI Key: GNHARVYAJKWZAQ-UHFFFAOYSA-N
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Description

N-{[2-(4-Sulfobenzene-1-sulfonyl)ethoxy]carbonyl}glycine is a chemical compound known for its unique structure and properties It contains a sulfonyl group attached to a benzene ring, which is further connected to an ethoxycarbonyl group and glycine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[2-(4-Sulfobenzene-1-sulfonyl)ethoxy]carbonyl}glycine typically involves the reaction of 4-sulfobenzene-1-sulfonyl chloride with ethoxycarbonyl glycine in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include maintaining a specific temperature and pH to optimize the yield and purity of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to produce the compound in bulk quantities, ensuring consistency and quality. Advanced techniques such as continuous flow reactors and automated systems may be employed to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-{[2-(4-Sulfobenzene-1-sulfonyl)ethoxy]carbonyl}glycine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time.

Major Products

The major products formed from these reactions include sulfone derivatives, sulfides, and substituted benzene compounds

Scientific Research Applications

N-{[2-(4-Sulfobenzene-1-sulfonyl)ethoxy]carbonyl}glycine has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including antibacterial and antifungal activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-{[2-(4-Sulfobenzene-1-sulfonyl)ethoxy]carbonyl}glycine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other sulfonyl-containing molecules such as:

  • 2-(4-Fluorobenzene-1-sulfonyl)-N’-(4-fluorobenzene-1-sulfonyl)acetohydrazide
  • 2-(4-Chlorobenzene-1-sulfonyl)ethoxycarbonyl glycine

Uniqueness

N-{[2-(4-Sulfobenzene-1-sulfonyl)ethoxy]carbonyl}glycine is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties

Properties

CAS No.

821791-98-4

Molecular Formula

C11H13NO9S2

Molecular Weight

367.4 g/mol

IUPAC Name

2-[2-(4-sulfophenyl)sulfonylethoxycarbonylamino]acetic acid

InChI

InChI=1S/C11H13NO9S2/c13-10(14)7-12-11(15)21-5-6-22(16,17)8-1-3-9(4-2-8)23(18,19)20/h1-4H,5-7H2,(H,12,15)(H,13,14)(H,18,19,20)

InChI Key

GNHARVYAJKWZAQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)CCOC(=O)NCC(=O)O)S(=O)(=O)O

Origin of Product

United States

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